Gabaculin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

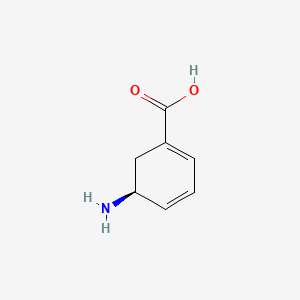

加巴库林是一种天然存在的 neurotoxin,最初是从细菌Streptomyces toyacaensis中分离出来的。 它以其对γ-氨基丁酸(GABA)转氨酶的强效和不可逆抑制而闻名,以及其作为GABA再摄取抑制剂的作用 。 加巴库林也称为 3-氨基-2,3-二氢苯甲酸盐酸盐和 5-氨基环己-1,3-二烯基羧酸 .

准备方法

加巴库林可以通过多种化学途径合成。一种常见的方法涉及在特定反应条件下对适当的前体进行环化。 加巴库林的工业生产通常涉及Streptomyces toyacaensis的发酵,然后进行提取和纯化过程 .

化学反应分析

加巴库林经历了几种类型的化学反应,包括:

氧化: 加巴库林可以被氧化形成各种衍生物。

还原: 还原反应可以改变加巴库林中存在的官能团。

取代: 加巴库林可以参与取代反应,其中一个官能团被另一个官能团取代。

在这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物取决于所用条件和试剂 .

科学研究应用

Anticonvulsant Effects

Gabaculin has been extensively studied for its anticonvulsant properties. Preclinical studies demonstrated that it significantly reduces convulsions induced by various chemoconvulsants in animal models. For instance, intravenous administration of this compound in mice resulted in a marked increase in brain GABA levels and a corresponding decrease in seizure activity .

Neuroprotective Studies

The compound's ability to elevate GABA levels suggests potential neuroprotective effects. Research indicates that increased GABAergic activity may help mitigate neuronal damage during excitotoxic events or oxidative stress .

Experimental Epilepsy Models

This compound is frequently employed in experimental models of epilepsy to study the dynamics of GABA metabolism and its impact on seizure susceptibility. Studies have shown that microinjection of this compound into specific brain regions can block seizure susceptibility effectively .

Retinal Studies

In retinal research, this compound has been used to assess GABA turnover rates under varying light conditions. The compound's inhibition of GABA transaminase allows researchers to measure changes in GABA synthesis and metabolism, providing insights into retinal neurotransmission dynamics .

Table: Summary of Key Findings from this compound Research

Notable Research Outcomes

- Anticonvulsant Efficacy : In one study involving mice, this compound demonstrated an effective anticonvulsant action with an effective dose (ED50) of 35 mg/kg and a lethal dose (LD50) of 86 mg/kg, highlighting its potency but also its toxicity at higher doses .

- Neurotransmitter Dynamics : Research utilizing rat brain synaptosomes indicated that this compound could stimulate GABA synthesis significantly when glutamine was present, suggesting a complex interplay between different neurotransmitter systems .

作用机制

加巴库林通过模拟 GABA 的结构并与 GABA 转氨酶结合来发挥其作用。这种结合导致酶通过一系列步骤被不可逆地抑制,包括转醛亚胺化和向吡哆胺亚胺的 1,3-质子转移。 所得芳香环的芳香稳定能防止进一步反应,使抑制变得不可逆 .

相似化合物的比较

加巴库林由于其对 GABA 转氨酶的强效和不可逆抑制而独一无二。类似的化合物包括:

维加巴汀: 另一种 GABA 转氨酶抑制剂,但效力较低且可逆。

氨基环己烷羧酸: 具有结构相似性,但生物活性不同。

加巴喷丁: 用作抗惊厥药和镇痛药,但其作用机制不同

加巴库林的独特性在于其不可逆抑制及其在科学研究中的特定应用。

生物活性

Gabaculin, a naturally occurring neurotoxin, is derived from the bacterium Streptomyces toyacaensis. It functions primarily as an irreversible inhibitor of GABA transaminase, which leads to increased levels of gamma-aminobutyric acid (GABA) in the brain. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of GABAergic neurotransmission and its implications in various neurological disorders.

Chemical Structure and Properties

This compound is chemically characterized as 3-amino-2,3-dihydrobenzoic acid hydrochloride. Its structure allows it to mimic GABA, facilitating its role in inhibiting GABA transaminase. The mechanism involves the formation of a stable complex that prevents further enzymatic reactions, thus irreversibly blocking the breakdown of GABA.

| Property | Details |

|---|---|

| Chemical Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Mechanism of Action | GABA transaminase inhibitor |

| Source | Streptomyces toyacaensis |

Neuropharmacological Effects

This compound's primary biological activity is its effect on GABA levels in the central nervous system (CNS). By inhibiting GABA transaminase, this compound increases the availability of GABA, which can lead to enhanced inhibitory neurotransmission. This property has implications for treating conditions characterized by reduced GABAergic activity, such as epilepsy and anxiety disorders.

Case Study: Epilepsy Management

In a clinical observation involving patients with epilepsy, this compound administration resulted in a significant reduction in seizure frequency. Patients reported improved control over their symptoms, suggesting that this compound may enhance the efficacy of existing antiepileptic drugs by increasing endogenous GABA levels .

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted this compound's potential antioxidant effects. It has been shown to reduce oxidative stress markers in various models, including diabetic rats. The compound appears to mitigate cellular damage by enhancing antioxidant defense mechanisms and reducing reactive oxygen species (ROS) production .

Table: Summary of this compound's Biological Activities

This compound's mechanism involves its structural similarity to GABA, allowing it to compete with GABA during transamination processes. Upon binding to GABA transaminase, it forms a stable complex that prevents the enzyme from catalyzing the breakdown of GABA. This results in elevated levels of GABA within synaptic clefts, enhancing inhibitory signaling throughout the CNS.

Detailed Mechanistic Insights

- Inhibition of GABA Transaminase : this compound binds irreversibly to the active site of GABA transaminase.

- Increased GABA Availability : The inhibition leads to higher concentrations of GABA in neuronal environments.

- Enhanced Neurotransmission : Elevated GABA levels promote increased inhibitory neurotransmission, which may alleviate symptoms associated with excitatory neurotransmission disorders.

Clinical Trials and Future Directions

While this compound has not yet received widespread clinical approval, its unique properties warrant further investigation. Current research is focusing on:

- Combination Therapies : Exploring this compound's potential synergistic effects with other anticonvulsants.

- Long-term Safety Studies : Evaluating chronic administration effects on neurodevelopment and behavior.

- Broader Therapeutic Applications : Investigating its role in other neurological disorders such as depression and schizophrenia.

属性

CAS 编号 |

59556-29-5 |

|---|---|

分子式 |

C7H9NO2 |

分子量 |

139.15 g/mol |

IUPAC 名称 |

(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid |

InChI |

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |

InChI 键 |

KFNRJXCQEJIBER-ZCFIWIBFSA-N |

SMILES |

C1C(C=CC=C1C(=O)O)N |

手性 SMILES |

C1[C@@H](C=CC=C1C(=O)O)N |

规范 SMILES |

C1C(C=CC=C1C(=O)O)N |

Key on ui other cas no. |

59556-29-5 |

同义词 |

3-amino-2,3-dihydrobenzoic acid gabaculin gabaculine gabaculine hydrochloride gabaculine hydrochloride, (+-)-isomer gabaculine, (+-)-isomer gabaculine, (-)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。